molecular formula C15H21ClN2O2 B1424415 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1227382-15-1

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B1424415
CAS No.: 1227382-15-1
M. Wt: 296.79 g/mol
InChI Key: XJMPZKZHIQVYBQ-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modifications

The compound has been utilized in the synthesis of diverse heterocyclic compounds. For instance, it has been involved in the aminomethylation of Guareschi imides, leading to the production of various 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This showcases its utility in creating structurally complex molecules with potential biological activities (Khrustaleva et al., 2017).

Pharmaceutical Research

The compound's derivatives have demonstrated significant potential in pharmaceutical research, particularly in the development of new antitubercular agents. A series of benzothiazinone derivatives containing the symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and showed exceptional in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights its potential as a backbone for developing novel therapeutics against tuberculosis (Wang et al., 2020).

Anticonvulsant Activity

The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was explored for their potential anticonvulsant properties. Through experimental and theoretical studies, certain compounds exhibited comparable lipophilicities to standard anticonvulsant medications, indicating their potential as new therapeutic agents for managing convulsive disorders (Lazić et al., 2017).

Osteoporosis Treatment

Novel 2,7-Diazaspiro[4,4]nonane derivatives have been studied for their ability to inhibit osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This approach represents a promising strategy for treating osteoporosis by targeting osteoclast activity while preserving osteoblast-driven bone formation, offering a potential advancement over current treatments that may impair bone regeneration (Mounier et al., 2020).

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPZKZHIQVYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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